molecular formula C15H10N2S B276860 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole

3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole

Cat. No. B276860
M. Wt: 250.32 g/mol
InChI Key: RCBRAUDXOGLXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits various biological activities, including anticancer, antimicrobial, and antioxidant properties.

Scientific Research Applications

3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole has been extensively studied for its potential as a therapeutic agent. It exhibits significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It also shows promising antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it exhibits potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including DNA, enzymes, and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It also inhibits the activity of various kinases, including EGFR and VEGFR, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and proteins. Moreover, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is its broad-spectrum activity against various cancer cell lines and microbial strains. It also exhibits potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

Include optimizing its therapeutic potential, improving its solubility, and evaluating its in vivo efficacy and toxicity. Overall, 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole is a promising candidate for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-aminobenzimidazole with phenacyl bromide and potassium thiocyanate. The reaction takes place in the presence of a catalyst, such as copper powder or copper (II) chloride, and a solvent, such as ethanol or DMF. The product is obtained by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

properties

Molecular Formula

C15H10N2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)14-10-18-15-16-12-8-4-5-9-13(12)17(14)15/h1-10H

InChI Key

RCBRAUDXOGLXQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4N23

Origin of Product

United States

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